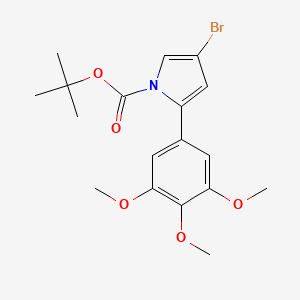
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a trimethoxyphenyl group. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, or Knorr pyrrole synthesis.
Introduction of the Bromine Atom: Bromination of the pyrrole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Boc Protecting Group: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Trimethoxyphenyl Group: This step typically involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the trimethoxyphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and triethylamine
Coupling Reactions: Palladium catalysts and boronic acid derivatives
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-Boc-2-phenyl-1H-pyrrole: Similar structure but lacks the trimethoxy groups.
4-Bromo-1-Boc-2-(3,4-dimethoxyphenyl)-1H-pyrrole: Similar structure with fewer methoxy groups.
4-Bromo-1-Boc-2-(3,5-dimethoxyphenyl)-1H-pyrrole: Similar structure with different methoxy group positions.
Uniqueness
4-Bromo-1-Boc-2-(3,4,5-trimethoxyphenyl)-1H-pyrrole is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C18H22BrNO5 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-2-(3,4,5-trimethoxyphenyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C18H22BrNO5/c1-18(2,3)25-17(21)20-10-12(19)9-13(20)11-7-14(22-4)16(24-6)15(8-11)23-5/h7-10H,1-6H3 |
Clave InChI |
YKDMFVIDTKPZLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC(=C(C(=C2)OC)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















